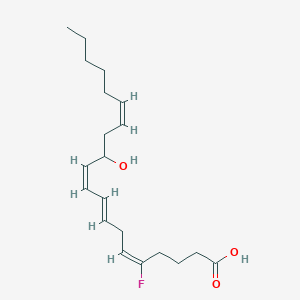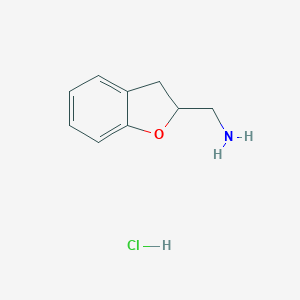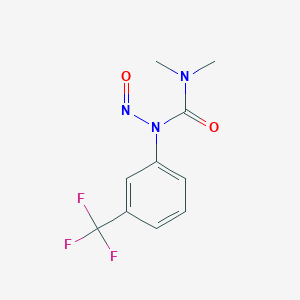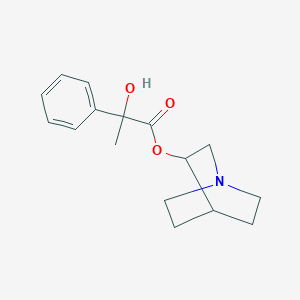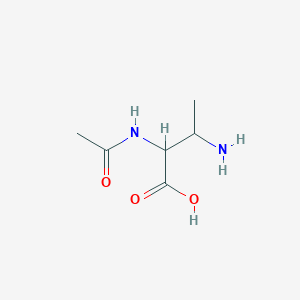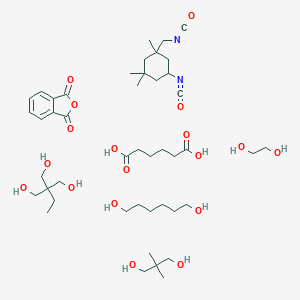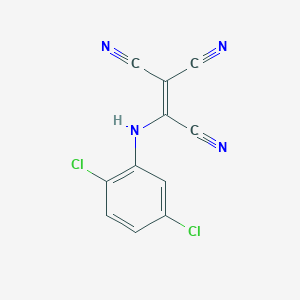
(2,5-Dichloroanilino)ethenetricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dichloroanilino)ethenetricarbonitrile, also known as DCACN, is a chemical compound that has been widely used in scientific research due to its unique properties. DCACN is a highly reactive molecule that can be easily synthesized and has a wide range of applications in various fields such as biochemistry, pharmacology, and material science.
作用机制
The mechanism of action of (2,5-Dichloroanilino)ethenetricarbonitrile involves the formation of a Michael adduct with thiol and amine groups. The reaction proceeds through the attack of the thiol or amine group on the electron-deficient carbon atom of the (2,5-Dichloroanilino)ethenetricarbonitrile molecule, followed by the elimination of a chloride ion. This results in the formation of a stable adduct, which can be easily detected and quantified.
Biochemical and Physiological Effects:
(2,5-Dichloroanilino)ethenetricarbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2,5-Dichloroanilino)ethenetricarbonitrile has also been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
(2,5-Dichloroanilino)ethenetricarbonitrile has several advantages as a reagent in laboratory experiments. It is a highly reactive molecule that can be easily synthesized and has a wide range of applications. However, it also has some limitations, such as its toxicity and instability in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of (2,5-Dichloroanilino)ethenetricarbonitrile in scientific research. One potential application is in the development of new cancer therapies, as (2,5-Dichloroanilino)ethenetricarbonitrile has been shown to induce apoptosis in cancer cells. Another potential direction is in the development of new materials, such as polymeric materials with improved mechanical properties, using (2,5-Dichloroanilino)ethenetricarbonitrile as a building block. Additionally, (2,5-Dichloroanilino)ethenetricarbonitrile can be used as a tool for the detection and quantification of thiols and amines in biological samples, which has important implications for the study of various diseases.
合成方法
(2,5-Dichloroanilino)ethenetricarbonitrile can be synthesized by reacting 2,5-dichloroaniline with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes an intramolecular cyclization to form the final product.
科学研究应用
(2,5-Dichloroanilino)ethenetricarbonitrile has been extensively used in scientific research as a reagent for the detection and quantification of thiols and amines. It has also been used as a building block for the synthesis of various organic compounds such as polymeric materials, dyes, and pharmaceuticals.
属性
CAS 编号 |
106484-97-3 |
|---|---|
产品名称 |
(2,5-Dichloroanilino)ethenetricarbonitrile |
分子式 |
C11H4Cl2N4 |
分子量 |
263.08 g/mol |
IUPAC 名称 |
2-(2,5-dichloroanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H4Cl2N4/c12-8-1-2-9(13)10(3-8)17-11(6-16)7(4-14)5-15/h1-3,17H |
InChI 键 |
SCMCIRPRWFGYNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=C(C#N)C#N)C#N)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)NC(=C(C#N)C#N)C#N)Cl |
其他 CAS 编号 |
106484-97-3 |
同义词 |
(2,5-dichloroanilino)ethenetricarbonitrile 2,5-DCAETCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







